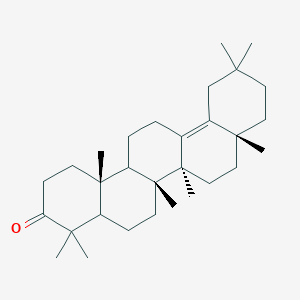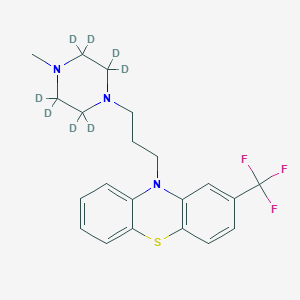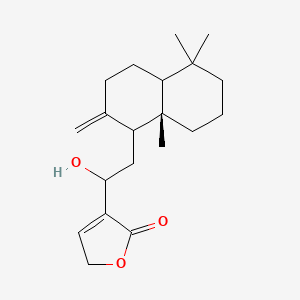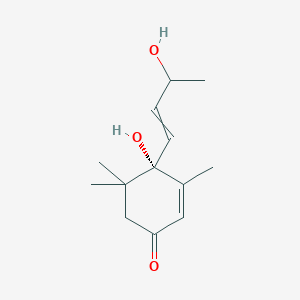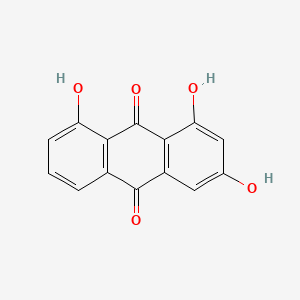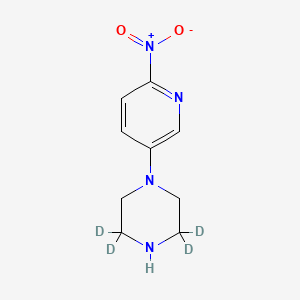
o-Tolyl phosphorochloridate-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of o-Tolyl phosphorochloridate-d14 typically involves the reaction of o-tolyl alcohol with phosphorus oxychloride in the presence of a deuterium source to incorporate the deuterium atoms . The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium and the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Análisis De Reacciones Químicas
o-Tolyl phosphorochloridate-d14 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphoramidates or phosphorates.
Hydrolysis: In the presence of water, it can hydrolyze to form o-tolyl phosphoric acid and hydrochloric acid.
Oxidation and Reduction:
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
o-Tolyl phosphorochloridate-d14 is used in various scientific research applications, including:
Analytical Chemistry: As a stable isotope-labeled compound, it is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of target analytes.
Neurology Research: It is used in studies related to neurochemistry and neuropharmacology to investigate the metabolism and effects of related compounds.
Proteomics: It is employed in proteomics research to study protein phosphorylation and related biochemical pathways.
Mecanismo De Acción
The mechanism of action of o-Tolyl phosphorochloridate-d14 involves its interaction with specific molecular targets, such as enzymes and receptors, in biochemical pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic fate and interactions within biological systems . The exact molecular targets and pathways depend on the specific research context and experimental design .
Comparación Con Compuestos Similares
o-Tolyl phosphorochloridate-d14 can be compared with other similar compounds, such as:
o-Tolyl phosphorochloridate: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
Phosphorochloridic acid, di-o-tolyl ester: Another related compound with similar chemical structure and reactivity.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for precise analytical and research applications .
Propiedades
Fórmula molecular |
C14H14ClO3P |
|---|---|
Peso molecular |
310.77 g/mol |
Nombre IUPAC |
1-[chloro-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]phosphoryl]oxy-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
RKQCRIBSOCCBQJ-DDAUHAMOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(OC2=C(C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H] |
SMILES canónico |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





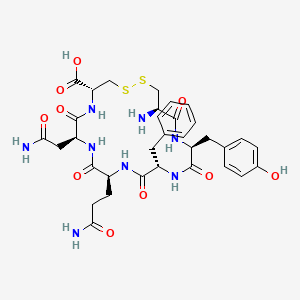
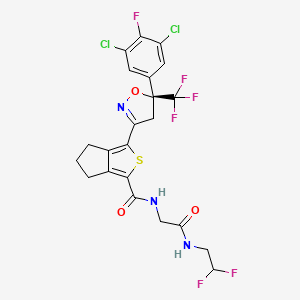

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
